Hydrogen‑Bond Acceptor Count Differentiates 2‑Methoxybenzyl Analog from the Unsubstituted Benzyl Comparator
The 2‑methoxy substituent adds a fourth hydrogen‑bond acceptor to the pyrimidinedione scaffold, whereas the unsubstituted benzyl analog (6‑amino‑1‑benzylpyrimidine‑2,4‑dione) possesses only three. This additional acceptor can participate in polar interactions with target residues, potentially altering binding mode and selectivity without increasing donor count. [1][2]
| Evidence Dimension | Hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 4 (PubChem computed, Cactvs 3.4.6.11) |
| Comparator Or Baseline | 6‑Amino‑1‑benzylpyrimidine‑2,4‑dione: 3 (PubChem computed, Cactvs 3.4.8.24) |
| Quantified Difference | +1 acceptor (33% increase) |
| Conditions | Computed molecular descriptors from 2D chemical structures deposited in PubChem |
Why This Matters
Differences in hydrogen‑bond acceptor count can govern selectivity profiles across closely related nucleotide‑binding enzymes; procurement of the correct analog ensures the intended pharmacophoric feature is present in screening libraries.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1526908, 6-Amino-1-[(2-methoxyphenyl)methyl]pyrimidine-2,4-dione. https://pubchem.ncbi.nlm.nih.gov/compound/1526908 (accessed 2026-05-12). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 250746, 6-Amino-1-benzyluracil. https://pubchem.ncbi.nlm.nih.gov/compound/250746 (accessed 2026-05-12). View Source
